Home > Products > Screening Compounds P25422 > 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide - 478259-98-2

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

Catalog Number: EVT-2796660
CAS Number: 478259-98-2
Molecular Formula: C14H9Cl2N3O2S
Molecular Weight: 354.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide

    Compound Description: This compound belongs to the U-50,488 series, known for its interaction with the kappa opioid receptor. Research on this compound and its analogues explores the structure-activity relationships within this series. Studies show that modifications like benzologation and naphthologation can either maintain kappa receptor interaction or eliminate mu receptor-mediated analgesia [].

3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921)

    Compound Description: AH-7921 is a synthetic opioid with potent analgesic properties, displaying significant selectivity for the μ-opioid receptor [, ]. It has been identified as a new psychoactive substance (NPS) with documented adverse effects, leading to its inclusion in Schedule I of the 1961 Single Convention [, ].

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

    Compound Description: U-47700 is a synthetic opioid and a structural isomer of AH-7921 []. It exhibits potent analgesic properties and morphine-like behavioral effects in mice []. Like AH-7921, it has emerged as a NPS with significant abuse potential and associated health risks [].

Various Cyclohexyl trans-1,2-diamines

    Compound Description: Research has shown that a variety of cyclohexyl trans-1,2-diamines exhibit potent analgesic properties []. This structural motif is found in both U-47700 and AH-7921, contributing to their opioid activity.

6,11-Dialkylated pyridazino[3,4-b][1,5]benzodiazepin-5-ones

    Compound Description: This series of compounds, particularly those with variations at the 3- and 8-positions of the pyridazino[3,4-b][1,5]benzodiazepin-5-one scaffold, has been investigated for its potential as non-nucleoside HIV reverse transcriptase inhibitors [, , ].

Overview

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This specific compound features a dichloro substitution on the benzene ring and a quinoxaline moiety, which is a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source and Classification

The compound is classified under the broader category of sulfonamide derivatives, which are known for their antibacterial and antitumor properties. Sulfonamides are widely studied for their ability to inhibit various enzymes and pathways involved in cellular processes. The specific classification of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can also be associated with its potential role as an anticancer agent due to its structural similarities with other known therapeutic agents .

Synthesis Analysis

Methods

The synthesis of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can be achieved through several methodologies, including:

  1. Condensation Reactions: This involves the reaction between 3,4-dichlorobenzenesulfonyl chloride and 6-aminoquinoxaline. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields compared to traditional heating methods .
  3. Solid-Phase Synthesis: This method utilizes solid supports like silica gel to facilitate the synthesis of sulfonamide derivatives efficiently .

Technical Details

The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can be represented as follows:

  • Chemical Formula: C12_{12}H8_{8}Cl2_2N2_2O2_2S
  • Molecular Weight: Approximately 319.17 g/mol

The structure features:

  • A benzene ring substituted with two chlorine atoms at positions 3 and 4.
  • A sulfonamide group (-SO2_2-NH-) attached to the benzene.
  • A quinoxaline moiety linked via an amine group.

Data

The compound's molecular geometry can be analyzed using computational chemistry methods, which provide insights into bond angles and lengths, contributing to an understanding of its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorines on the benzene ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: As a sulfonamide, it can act as a weak acid in aqueous solutions, participating in acid-base equilibria.
  3. Coupling Reactions: The amine group in quinoxaline can engage in coupling reactions with electrophiles for further derivatization.

Technical Details

These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.

Mechanism of Action

Process

The mechanism of action for 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is primarily linked to its ability to inhibit specific enzymes or pathways involved in cell proliferation. For instance, compounds with similar structures have been shown to interact with carbonic anhydrases or other targets involved in tumor growth regulation .

Data

In vitro studies indicate that this compound may induce apoptosis in cancer cells by disrupting metabolic pathways or enhancing oxidative stress . Further research is required to elucidate its precise mechanisms at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers (chlorines).

Relevant data from studies indicate that modifications to the structure can significantly influence both solubility and biological activity .

Applications

Scientific Uses

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide has potential applications in various fields:

  1. Anticancer Research: Investigated for its ability to inhibit tumor growth through apoptosis induction.
  2. Antimicrobial Studies: Explored for activity against bacterial strains due to its sulfonamide component.
  3. Enzyme Inhibition Studies: Used as a lead compound for developing inhibitors targeting carbonic anhydrases or similar enzymes involved in metabolic processes .
Synthesis and Structure-Activity Relationships (SAR) of Quinoxaline-Benzensulfonamide Hybrids

Rational Design Strategies for Quinoxaline-Benzenesulfonamide Hybrid Pharmacophores

The strategic fusion of quinoxaline and benzenesulfonamide pharmacophores leverages complementary biological properties to enhance target specificity and efficacy. Quinoxaline provides a privileged scaffold for DNA intercalation and kinase modulation, while the benzenesulfonamide moiety enables potent enzyme inhibition through directional hydrogen bonding. This hybrid approach is exemplified in the design of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide derivatives, where molecular docking studies reveal dual binding modes: the quinoxaline ring intercalates with DNA or occupies hydrophobic enzyme pockets, and the sulfonamide linker forms critical hydrogen bonds with residues like tyrosine 327 (Tyr327) in peroxisome proliferator-activated receptor gamma (PPARγ) [1] [4]. Rational modifications focus on optimizing three regions—(A) benzenesulfonamide substituents, (B) sulfonamide linker conformation, and (C) quinoxaline ring substitutions—to fine-tune steric, electronic, and hydrophobic interactions with biological targets [7] [9]. Hybridization also mitigates off-target effects; replacing pyridine with quinoxaline in PPARγ ligands reduces CYP3A4 inhibition while maintaining nanomolar binding affinity [1].

Table 1: Key Pharmacophoric Elements in Hybrid Design

RegionFunctionTarget Interactions
BenzenesulfonamideHydrophobic anchoringVan der Waals contacts with hydrophobic pockets
Sulfonamide linkerHydrogen bondingDonates/accepts bonds with Tyr327, His449
Quinoxaline coreDNA intercalation/kinase inhibitionπ-π stacking with nucleotide bases
Halogen substituentsElectronic modulationEnhanced binding via halogen bonding

Impact of Substituent Positioning on Chlorine Atoms in Benzenesulfonamide Moiety

Chlorine atom positioning on the benzenesulfonamide ring critically influences ligand-receptor binding through steric constraints and electronic effects. In PPARγ-targeted hybrids, 2,4-dichloro substitution yields superior transcriptional potency (EC₅₀ = 4 nM) compared to mono- or unsubstituted analogs. This results from:

  • Ortho-chlorine (position 2): Forces coplanarity between sulfonamide and benzene rings, promoting tighter packing against helix 3 and β-sheets [1] [4].
  • Para-chlorine (position 4): Enhances hydrophobic contact with Phe363 (distance: 3.7 Å) and stabilizes displaced parallel π-π interactions [4].Shifting chlorines to 3,4-positions reduces PPARγ activation by 15-fold due to steric clash with Ile341, while 2,5-dichloro analogs maintain moderate activity by preserving key hydrophobic contacts [1]. In antimicrobial hybrids, ortho-halogenation on benzenesulfonamide significantly prolongs prothrombin time (PT) and enhances anticoagulant effects, though chlorine’s reduced size compared to bromine minimizes steric hindrance [2].

Table 2: Chlorine Position Effects on Biological Activity

Substitution PatternTranscriptional EC₅₀ (PPARγ)Key Structural Consequences
2,4-Dichloro4 nMOptimal hydrophobic contact with Phe363; coplanar conformation
3,4-Dichloro60 nMSteric clash with Ile341; reduced helix stabilization
2-Chloro32 nMModerate activity; lacks para-position hydrophobic boost
4-Chloro18 nMImproved over mono-ortho; retains para-pocket interaction

Role of Sulfonamide Linker in Molecular Recognition and Target Binding Affinity

The sulfonamide linker (–SO₂NH–) serves as a conformational anchor enabling bidirectional hydrogen bonding with biological targets. X-ray crystallography of INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide) bound to PPARγ reveals:

  • The sulfonyl oxygen accepts a hydrogen bond from Tyr327 (distance: 2.8 Å).
  • The N–H group donates a hydrogen bond to Tyr327 backbone carbonyl (angle: 158°) [1] [4].Replacing sulfonamide with carboxamide (–CONH–) or methylene (–CH₂–) linkers reduces PPARγ binding affinity by 20-100-fold due to suboptimal hydrogen-bond geometry and increased linker flexibility [4]. In DNA gyrase inhibition, sulfonamide-linked quinoxaline-thiadiazine hybrids exhibit enhanced antimicrobial activity (MIC = 2–8 μg/mL) against Staphylococcus aureus compared to non-sulfonamide analogs. This arises from additional polar interactions with GyrB Asp73, a key residue in the ATP-binding pocket [9]. The linker’s rigidity also prevents unfavorable entropic losses upon binding, contributing to ΔG improvements of ≥3 kcal/mol [7].

Comparative Analysis of Halogenation Patterns in Benzenesulfonamide Derivatives

Halogen selection and patterning directly modulate electronic properties, lipophilicity, and target engagement through halogen bonding. Systematic SAR studies demonstrate:

  • Fluorine: Introduces moderate electron-withdrawal, enhancing metabolic stability but weakens hydrophobic contacts (e.g., 4-fluoro analogs show 40% reduced PPARγ activation vs. chloro).
  • Chlorine: Optimal balance of lipophilicity (π = +0.71) and size for accessing deep hydrophobic pockets. 2,4-Dichloro yields highest potency in PPARγ agonists [1] [4].
  • Bromine: Increases steric bulk and polarizability, improving DNA intercalation but risking off-target CYP inhibition. Brominated quinoxaline-sulfonamides show 5-fold higher cytotoxicity in leukemia cells (IC₅₀ = 1.8 μM) than chloro-derivatives [6].In anticoagulant hybrids, ortho-bromobenzenesulfonamide derivatives prolong prothrombin time (PT) more effectively than chloro or fluoro variants due to enhanced hydrophobic burial in thrombin’s S2 pocket [2]. However, bulkier halogens at the quinoxaline 6-position (e.g., bromo) reduce solubility by >30%, necessitating morpholine-sulfonyl substitutions to restore bioavailability [9].

Optimization of Quinoxaline Ring Substitutions for Enhanced Bioactivity

Quinoxaline ring modifications fine-tune electronic density, planarity, and steric bulk to optimize target engagement:

  • 6-Bromoquinoxaline: Enhances DNA groove binding in antitumor hybrids, reducing K562 leukemia cell viability (IC₅₀ = 3.2 μM) via topoisomerase II inhibition. Bromine’s polarizability strengthens π-stacking with nucleobases [6].
  • Electron-withdrawing groups (EWGs): Nitro or cyano substituents at C6/C7 increase antimicrobial potency by boosting electrophilicity and facilitating bioreduction in anaerobic pathogens [3] [9].
  • Morpholine-sulfonyl at C6: Improves aqueous solubility (log P reduction by 1.2 units) and gyrase inhibition (MIC = 4 μg/mL vs. E. coli) by forming additional H-bonds with Asn46 [9].Conformational restraint via tetrazolo[1,5-a]quinoxaline annulation elevates anticancer activity 8-fold over non-cyclic analogs by enforcing coplanarity with Bcl-2’s BH3 domain. This matches the planar geometry required for intercalation into DNA or hydrophobic enzyme clefts [6] [7]. Hybrids bearing 1,3,4-oxadiazole at C3 exhibit dual Bcl-2 inhibition (Kᵢ = 110 nM) and apoptosis induction through caspase-3 activation, leveraging oxadiazole’s bioisosteric replacement of ester groups to enhance metabolic stability [7].

Properties

CAS Number

478259-98-2

Product Name

3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide

IUPAC Name

3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide

Molecular Formula

C14H9Cl2N3O2S

Molecular Weight

354.21

InChI

InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H

InChI Key

UCCMLFCFMZPBMH-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.